![molecular formula C18H21NO3 B269602 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B269602.png)
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, also known as THNCA, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. THNCA belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body.
Wirkmechanismus
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors in the body. The activation of these receptors leads to various physiological effects such as pain relief, appetite stimulation, and immune modulation. 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective properties, which may be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are known to play a role in various physiological processes. 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or surfactants.
Zukünftige Richtungen
There are several future directions for research on 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. One area of research is the development of more potent and selective cannabinoid receptor agonists based on the structure of 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in the treatment of various diseases such as cancer, inflammatory bowel disease, and neurological disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in the body.
Synthesemethoden
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves the reaction of cyclohex-3-ene-1-carboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid as a white crystalline solid, which can be purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential use in various scientific research applications, including its use as a tool compound to study the endocannabinoid system. 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been shown to interact with the CB1 and CB2 receptors in the body, which are known to play a role in various physiological processes such as pain sensation, appetite regulation, and immune function. 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has also been studied for its potential use in the treatment of various diseases such as cancer, inflammatory bowel disease, and neurological disorders.
Eigenschaften
Produktname |
6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h3-4,9-11,15-16H,1-2,5-8H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
FVLIFPAJCPBKFM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.